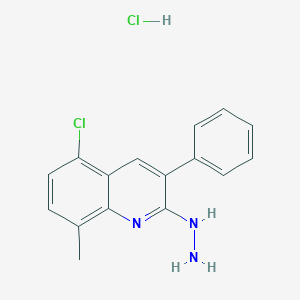

5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride

Description

5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is a quinoline derivative characterized by a hydrazine group at position 2, a phenyl group at position 3, a chlorine substituent at position 5, and a methyl group at position 6.

Properties

CAS No. |

1170222-17-9 |

|---|---|

Molecular Formula |

C16H15Cl2N3 |

Molecular Weight |

320.2 g/mol |

IUPAC Name |

(5-chloro-8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C16H14ClN3.ClH/c1-10-7-8-14(17)13-9-12(11-5-3-2-4-6-11)16(20-18)19-15(10)13;/h2-9H,18H2,1H3,(H,19,20);1H |

InChI Key |

GVPHHKNYSHJPGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)NN)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Substitution Reactions: Introduction of the chloro, hydrazino, methyl, and phenyl groups onto the quinoline core. These substitutions are usually carried out under controlled conditions using specific reagents like chlorinating agents, hydrazine, methylating agents, and phenylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Dechlorinated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound is structurally related to the 8-hydroxyquinoline class, which is known for its wide range of biological activities. Research has shown that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial, anticancer, and antiviral properties. Specifically, the following applications have been documented:

- Antimicrobial Activity : Compounds similar to 5-chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride have demonstrated effectiveness against various bacterial strains. For instance, hybrids formed with ciprofloxacin showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

- Anticancer Properties : The quinoline derivatives have been evaluated for their anticancer potential. Studies indicate that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest .

- Antiviral Effects : Quinoline derivatives have also been investigated for their antiviral activities against several viruses, including HIV and Zika virus. In particular, modifications to the quinoline structure have led to enhanced potency against viral infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a hybrid compound formed from this compound and ciprofloxacin. The hybrid exhibited significant antibacterial activity against multiple strains, including drug-resistant bacteria. The MIC values ranged from 4–16 µg/mL, demonstrating its potential as a broad-spectrum antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation, derivatives of 8-hydroxyquinoline were tested for their ability to inhibit cancer cell growth. The results indicated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of the target compound with four analogues identified in the evidence:

Functional and Application Insights

- Target Compound: The 3-phenyl substituent likely enhances π-π stacking interactions in biological targets (e.g., enzyme active sites), while the hydrazino group offers a reactive handle for synthesizing Schiff bases or metal complexes .

- Ethyl Variant (CAS 1017116-92-5) : The smaller ethyl group may improve metabolic stability compared to phenyl but reduce affinity for hydrophobic binding pockets .

- Pyrrolidinyloxy Derivative (CAS 1220028-30-7) : The oxygen and nitrogen in the pyrrolidine group could enhance water solubility and facilitate interactions with polar residues in proteins .

- Hydrastinine Hydrochloride: The isoquinoline core and dioxolo group may confer distinct electronic properties, making it suitable for charge-transfer complexes or as a precursor in alkaloid synthesis .

Biological Activity

5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the quinoline nucleus followed by hydrazine substitution. The presence of the chloro and methyl groups on the quinoline structure enhances its biological activity by influencing its electronic properties and solubility.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains in vitro. A study demonstrated that compounds with similar structures displayed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 1 | Staphylococcus aureus |

| 4 | Escherichia coli | |

| 2 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have reported that it induces apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death and cell cycle arrest at the G0/G1 phase.

A notable case study demonstrated that at a concentration of 10 µM, this compound resulted in a significant reduction in cell viability:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 12 | G0/G1 phase arrest |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent. The inhibition mechanism involves downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.

Case Studies

- Antimicrobial Efficacy : A study on various substituted quinolines indicated that those with hydrazine moieties exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The presence of electron-withdrawing groups like chlorine significantly improved their potency against resistant bacterial strains .

- Cytotoxicity Assessment : In a comparative study, this compound was evaluated alongside other quinoline derivatives for cytotoxic effects on tumor cells. Results showed that it exhibited comparable or superior cytotoxicity against A375 melanoma cells with an IC50 value of approximately 0.38 µM .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Start with a quinoline scaffold functionalized at the 2-position. Introduce the hydrazine group via nucleophilic substitution using hydrazine hydrate under reflux in ethanol. Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to avoid over-substitution. Monitor intermediates using TLC or HPLC. Chlorination at the 5-position can be achieved using POCl₃, with careful control of stoichiometry to prevent side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key markers should researchers prioritize?

- Methodology :

- NMR : Look for hydrazino (-NH-NH₂) proton signals at δ 3.5–5.0 ppm (broad, exchangeable). The aromatic region (δ 7.0–8.5 ppm) should reflect substituents (e.g., phenyl, methyl).

- IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- Mass Spectrometry : Prioritize ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to validate the hydrazine moiety.

Cross-validate with elemental analysis (C, H, N, Cl) to resolve ambiguities .

Q. How can researchers determine the crystal structure of this compound, and what software is recommended for refinement?

- Methodology : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Collect X-ray diffraction data and solve the structure using direct methods in SHELXS . Refine with SHELXL , leveraging restraints for disordered regions (e.g., hydrazine side chains). Validate geometry using the CIF-check tool and deposit coordinates in the Protein Data Bank (PDB) for reproducibility .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the hydrazine group in this compound under varying pH conditions?

- Methodology : Use Molecular Operating Environment (MOE) to model protonation states at different pH levels. Perform DFT calculations (e.g., B3LYP/6-31G*) to assess nucleophilicity of the hydrazine group. Compare with experimental kinetic data (e.g., reaction rates with carbonyl compounds) to validate predictions. Reference PDB structures of analogous hydrazine derivatives for docking studies .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodology : Design a systematic solubility study using USP protocols. Test solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C and 37°C, measuring saturation via UV-Vis spectroscopy. Account for polymorphism by characterizing solid phases with PXRD. Publish raw data to enable meta-analyses and identify outliers due to impurities or measurement artifacts .

Q. How can researchers investigate the compound’s stability under oxidative or photolytic stress for long-term storage?

- Methodology : Conduct forced degradation studies:

- Oxidative : Expose to H₂O₂ (3% v/v) at 40°C for 48 hours.

- Photolytic : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours).

Monitor degradation products via LC-MS and quantify using calibration curves. Optimize storage conditions (e.g., inert atmosphere, amber vials) based on degradation kinetics .

Q. What experimental and computational approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Experimental : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities.

- Computational : Dock the compound into target active sites (e.g., using MOE or AutoDock) and run MD simulations (100 ns) to assess binding stability. Cross-reference with mutagenesis data to identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.